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molecular formula C15H13NO B8594169 7-methyl-3-phenyl-2H-1,4-benzoxazine CAS No. 500903-24-2

7-methyl-3-phenyl-2H-1,4-benzoxazine

Cat. No. B8594169
M. Wt: 223.27 g/mol
InChI Key: OFLJHPRUKCTETP-UHFFFAOYSA-N
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Patent
US06932961B1

Procedure details

To potassium carbonate (63.89 g, 462 mmol) in water (300 mL) and CH2Cl2 (200 mL) is added 6-amino-m-cresol (10.0 g, 81.2 mmol) and tetra-n-butyl ammonium hydrogensulfate (0.139 g, 0.41 mmol). With vigorous stirring a solution of 2-bromoacetophenone (16.16 g, 81.2 mmol) is added dropwise over a period of 45 min. The mixture is allowed to stir overnight. The layers are then separated and the organic layer is washed with 1N NaOH (500 mL) and water (2×300 mL), dried over magnesium sulfate and concentrated. Column chromatography (400 g silica gel) using ethyl acetate/hexane (20/80) as eluent gave 8.96 g (49%) of 7-methyl-3-phenyl-2H-1,4-benzoxazine.
Quantity
63.89 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0.139 g
Type
catalyst
Reaction Step One
Quantity
16.16 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].[NH2:7][C:8]1[CH:9]=[CH:10][C:11]([CH3:15])=[CH:12][C:13]=1[OH:14].Br[CH2:17][C:18]([C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1)=O>O.C(Cl)Cl.S([O-])(O)(=O)=O.C([N+](CCCC)(CCCC)CCCC)CCC>[CH3:15][C:11]1[CH:10]=[CH:9][C:8]2[N:7]=[C:18]([C:20]3[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=3)[CH2:17][O:14][C:13]=2[CH:12]=1 |f:0.1.2,7.8|

Inputs

Step One
Name
Quantity
63.89 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
10 g
Type
reactant
Smiles
NC=1C=CC(=CC1O)C
Name
Quantity
300 mL
Type
solvent
Smiles
O
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
0.139 g
Type
catalyst
Smiles
S(=O)(=O)(O)[O-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Two
Name
Quantity
16.16 g
Type
reactant
Smiles
BrCC(=O)C1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
to stir overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added dropwise over a period of 45 min
Duration
45 min
CUSTOM
Type
CUSTOM
Details
The layers are then separated
WASH
Type
WASH
Details
the organic layer is washed with 1N NaOH (500 mL) and water (2×300 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC1=CC2=C(N=C(CO2)C2=CC=CC=C2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 8.96 g
YIELD: PERCENTYIELD 49%
YIELD: CALCULATEDPERCENTYIELD 49.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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